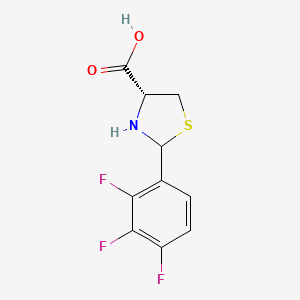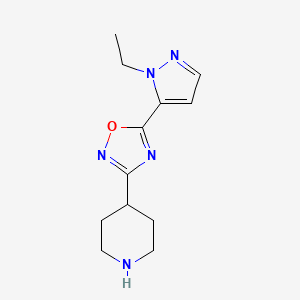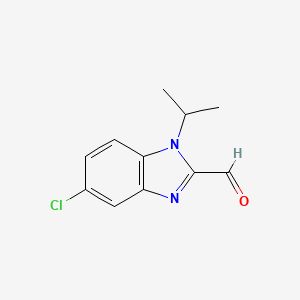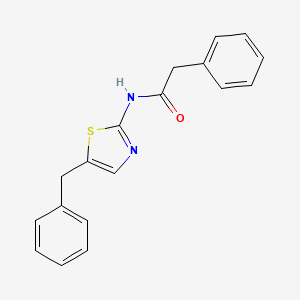
G6PD activator AG1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El activador de G6PD AG1 es un activador potente y selectivo de la glucosa-6-fosfato deshidrogenasa (G6PD), una enzima que juega un papel crucial en la vía de las pentosas fosfato. Esta vía es esencial para la producción de nucleótidos y ácidos grasos, así como para mantener el equilibrio redox en las células mediante la generación de nicotinamida adenina dinucleótido fosfato reducida (NADPH).
Métodos De Preparación
La síntesis del activador de G6PD AG1 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores en condiciones específicas. La ruta sintética normalmente implica el uso de disolventes orgánicos y reactivos, como el dimetilsulfóxido (DMSO) y varios catalizadores. Las condiciones de reacción, incluida la temperatura y el pH, se controlan cuidadosamente para garantizar que se obtenga el producto deseado con alta pureza .
Los métodos de producción industrial para el activador de G6PD AG1 no están bien documentados, pero probablemente impliquen escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción y el uso de cantidades mayores de reactivos y disolventes para producir el compuesto a granel.
Análisis De Reacciones Químicas
El activador de G6PD AG1 experimenta varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados de AG1, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
El activador de G6PD AG1 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como herramienta para estudiar la vía de las pentosas fosfato y el papel de la G6PD en el metabolismo celular. En biología, AG1 se utiliza para investigar los efectos de la activación de la G6PD en el equilibrio redox celular y el estrés oxidativo. En medicina, AG1 tiene posibles aplicaciones terapéuticas para el tratamiento de la deficiencia de G6PD y trastornos relacionados al reducir la hemólisis y mejorar el equilibrio redox en las personas afectadas .
Mecanismo De Acción
El mecanismo de acción del activador de G6PD AG1 implica la promoción de la oligomerización de la G6PD en sus formas catalíticamente activas. Esta activación es no covalente e implica la unión de AG1 a una región específica del homodímero de G6PD. La unión de AG1 puentea la interfaz del dímero en los sitios de unión del dinucleótido de adenina nicotinamida fosfato (NADP+) de dos monómeros de G6PD interactuantes. Esto promueve la formación de oligómeros de G6PD catalíticamente competentes, mejorando la actividad y estabilidad de la enzima .
Comparación Con Compuestos Similares
El activador de G6PD AG1 es único en su capacidad para activar selectivamente la G6PD y promover su oligomerización. Otros compuestos similares incluyen activadores de G6PD de molécula pequeña que también se dirigen a la oligomerización y activación de la enzima. AG1 destaca por su alta potencia y selectividad, con una concentración efectiva (EC50) de 3 µM. Los compuestos similares pueden tener diferentes afinidades de unión y mecanismos de acción, pero generalmente comparten el objetivo de mejorar la actividad y estabilidad de la G6PD .
Referencias
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-[2-[2-(1H-indol-3-yl)ethylamino]ethyldisulfanyl]ethyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4S2/c1-3-7-23-21(5-1)19(17-27-23)9-11-25-13-15-29-30-16-14-26-12-10-20-18-28-24-8-4-2-6-22(20)24/h1-8,17-18,25-28H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBHTYKMNQDUAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCCSSCCNCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-morpholinobenzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate](/img/structure/B2555701.png)




![7-benzyl-4-[(4-chlorophenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2555710.png)

![4-(4-methylpiperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine](/img/structure/B2555717.png)
![6-(1-Benzothiophene-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2555718.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2555720.png)
![N-[4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-yl]-2-chloropyridine-3-sulfonamide](/img/structure/B2555721.png)
